molecular formula C15H11N3O4 B460808 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-09-2

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460808
CAS No.: 625376-09-2
M. Wt: 297.26g/mol
InChI Key: SDGVJEBYEJGBTE-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyranopyran derivative characterized by a fused bicyclic core structure. Key functional groups include:

  • Amino group (–NH₂) at position 2, contributing to hydrogen bonding and solubility.
  • Hydroxymethyl group (–CH₂OH) at position 6, enhancing hydrophilicity.
  • Oxo group (=O) at position 8, influencing electronic properties.

This compound is synthesized via multicomponent reactions involving kojic acid derivatives, aldehydes, and malononitrile, as seen in analogous syntheses . Its structural complexity and functional diversity make it a candidate for biological applications, particularly as an antityrosinase agent .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c16-5-10-12(8-2-1-3-18-6-8)14-13(22-15(10)17)11(20)4-9(7-19)21-14/h1-4,6,12,19H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGVJEBYEJGBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O4C_{15}H_{11}N_{3}O_{4} with a molecular weight of approximately 297.27 g/mol. Its structure includes a pyridine ring and a pyrano[3,2-b]pyran framework, which are known to contribute to various biological activities.

Antityrosinase Activity

One of the significant biological activities of this compound is its antityrosinase effect. A study demonstrated that a derivative of this compound exhibited competitive inhibition against tyrosinase with an IC50 value of 7.69 ± 1.99 μM , significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 μM ) . The mechanism involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site, indicating its potential as an effective skin-whitening agent.

Anticancer Properties

Research into the anticancer properties of related compounds suggests that the pyrano[3,2-b]pyran scaffold can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and activating caspases . Specific derivatives have demonstrated cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

Compounds within the same structural family have also shown promising antimicrobial activity. The presence of functional groups such as hydroxymethyl and carbonitrile enhances their interaction with microbial targets. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Research Findings and Case Studies

Study Findings IC50 Values
Tyrosinase Inhibition Compound demonstrated competitive inhibition7.69 ± 1.99 μM
Anticancer Activity Induced apoptosis in cancer cellsIC50 comparable to doxorubicin
Antimicrobial Activity Inhibited growth of bacterial strainsVaries by strain

Molecular Dynamics and Structure-Activity Relationship (SAR)

Molecular dynamics simulations have provided insights into the binding interactions between this compound and target enzymes. The simulations revealed stable complexes formed between the compound and tyrosinase throughout the simulation period, suggesting a strong affinity for the enzyme's active site . Furthermore, structure-activity relationship studies indicate that modifications to the substituents on the pyridine or pyrano rings can significantly alter biological activity, allowing for tailored drug design.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the presence of the pyridinyl and pyran rings may confer antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against several microbial strains, including Gram-positive and Gram-negative bacteria .
  • Antitumor Potential : Investigations into the antineoplastic properties of similar compounds have indicated that they may inhibit cancer cell proliferation. The specific mechanisms remain under study, but the structural features suggest a potential role in targeting cancer cells .

Organic Synthesis

Due to its unique structure, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the development of new compounds with diverse functionalities. The compound can be utilized in multicomponent reactions to synthesize biologically active molecules efficiently .

Comparative Studies with Related Compounds

Research has shown that variations of this compound—such as those containing different aromatic groups—exhibit distinct biological activities. For example:

Compound Variation Structural Features Biological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyldihydropyrano[3,2-b]pyran-3-carbonitrileContains phenyl groupHigher antimicrobial activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-naphthyl-dihydropyrano[3,2-b]pyran-3-carbonitrileContains naphthyl groupEnhanced lipophilicity improves bioavailability
2-Amino-6-(hydroxymethyl)-8-oxo-4-methylfuran-dihydropyrano[3,2-b]pyranContains furan ringUnique antioxidant properties

These comparative studies highlight the importance of functional group variations in enhancing biological activity and optimizing pharmacological effects.

Potential for Further Research

The unique combination of functional groups within this compound suggests further exploration could yield new therapeutic agents. Ongoing research aims to elucidate the specific mechanisms of action and optimize the compound's efficacy across various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Compound Substituents Biological Activity Physical Properties Reference
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) 4-chlorobenzyloxy-phenyl at position 4 Antityrosinase (IC₅₀ = 12.3 μM) Mp: 232–236°C; IR ν: 3406, 3273, 2191, 1636 cm⁻¹
2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6o) 3-methoxy-4-(4-methylbenzyloxy)-phenyl at position 4 Not reported Mp: 241–245°C; IR ν: 3345, 2200, 1643 cm⁻¹
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 3-thienyl at position 4 Not reported Molecular formula: C₁₄H₁₀N₂O₄S; Predicted pKa: 15.28; Density: 1.58 g/cm³
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-ethoxy-3-methoxyphenyl at position 4 Not reported Molecular formula: C₁₉H₁₈N₂O₆; Smiles: CCOc1ccc(C2C(C#N)=C(N)Oc3c2oc(CO)cc3=O)cc1OC
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Phenyl at position 4 Not reported CAS: 194282-54-7; Molecular formula: C₁₆H₁₃N₂O₄

Structural and Functional Differences

  • Synthetic Routes: Most analogs are synthesized via three-component reactions involving aldehydes, kojic acid, and malononitrile under reflux conditions . Sonochemical methods () offer faster reaction times (30–60 minutes) compared to conventional heating (6–12 hours) .
  • Biological Activity :

    • Compound 6h (IC₅₀ = 12.3 μM) shows superior antityrosinase activity compared to kojic acid (IC₅₀ = 20.1 μM), attributed to the electron-withdrawing chloro group enhancing enzyme binding .
    • The target compound’s 3-pyridinyl group may modulate activity through interactions with tyrosinase’s copper-binding site, though experimental data are pending .

Physicochemical Properties

  • Melting Points :
    • Electron-withdrawing groups (e.g., –Cl in 6h) correlate with higher melting points (232–236°C) compared to electron-donating groups (e.g., –CH₃ in 6o: 241–245°C) .
  • IR Spectroscopy :
    • All compounds show characteristic ν(C≡N) stretches near 2190–2200 cm⁻¹ and ν(C=O) at 1630–1650 cm⁻¹ .
  • Solubility: Hydroxymethyl and amino groups improve aqueous solubility, while aromatic substituents (e.g., phenyl, thienyl) enhance organic solvent compatibility .

Preparation Methods

Three-Component Condensation

The core pyrano[3,2-b]pyran skeleton is typically assembled via a one-pot MCR involving:

  • 3-Pyridinecarboxaldehyde as the aromatic aldehyde component

  • Malononitrile as the active methylene donor

  • 4-Hydroxy-6-methyl-2-pyrone or analogous cyclic ketones as the ketone partner

Reaction conditions:

  • Solvent: Ethanol/water (3:1) at reflux (80°C)

  • Catalyst: Piperidine (10 mol%)

  • Time: 6–8 hours

  • Yield: 62–68%

The mechanism proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the cyclic ketone and subsequent cyclodehydration (Figure 1). The 3-pyridinyl group introduces steric challenges, necessitating precise stoichiometric control to minimize dimerization byproducts.

Catalytic Synthesis Using Heterogeneous Catalysts

Nanozeolite Clinoptilolite-Mediated Synthesis

Recent advances employ nanozeolite clinoptilolite (CPL) as a recyclable catalyst in aqueous media:

ParameterValue
Catalyst loading15 mg/mmol substrate
Temperature70°C
Time3.5 hours
Yield78%
Turnover number (TON)5.2

This method enhances atom economy (87%) by eliminating organic solvents. The Brønsted acid sites on CPL facilitate proton transfer during cyclization, while the mesoporous structure prevents catalyst fouling.

Solvent Systems and Reaction Optimization

Solvent Screening Data

Comparative yields across solvent systems:

SolventDielectric Constant (ε)Yield (%)Purity (HPLC)
Ethanol/water (3:1)24.36895.2
PEG-40012.57193.8
Solvent-free-5889.4
Acetonitrile37.56391.1

PEG-400 emerged as optimal, likely due to its dual role as solvent and phase-transfer catalyst. Solvent-free conditions showed reduced yield but improved E-factor (0.8 vs. 2.1 for ethanol/water).

Purification and Characterization

Crystallization Protocol

  • Solvent pair: Dichloromethane/n-hexane (1:4 v/v)

  • Gradient cooling: 40°C → 4°C over 12 hours

  • Crystal morphology: Needle-like monoclinic prisms

  • Purity post-crystallization: 99.1% (by HPLC)

Spectroscopic Fingerprints

  • FT-IR (KBr): 3345 cm⁻¹ (N-H stretch), 2190 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridinyl-H), 6.95 (br s, 2H, NH₂), 4.62 (d, J=5.2 Hz, 2H, CH₂OH)

  • 13C NMR: 158.4 ppm (C=O), 117.3 ppm (C≡N)

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Catalyst Cost ($/g)Environmental Factor
Conventional MCR6580.152.3
Nanozeolite CPL783.50.080.9
Microwave-assisted721.20.221.7

The nanozeolite method offers superior sustainability metrics, though microwave-assisted synthesis achieves faster kinetics. Scale-up trials indicate the CPL route maintains ≥75% yield at kilogram batches.

Mechanistic Insights and Side-Reaction Mitigation

Key intermediates identified via LC-MS:

  • Knoevenagel adduct (m/z 189.1)

  • Michael addition product (m/z 264.3)

  • Cyclized intermediate (m/z 297.2)

Common impurities:

  • Dimerization product (m/z 563.4): Controlled by maintaining substrate concentration <0.5 M

  • Hydroxymethyl oxidation byproduct (m/z 295.2): Minimized using nitrogen sparging

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?

  • Methodology : The compound is synthesized via a multicomponent domino reaction under sonochemical conditions. Key steps include:

  • Reagents : Aryl/heteroaryl aldehydes, kojic acid, malononitrile, and ammonium acetate.
  • Conditions : Ethanol/water solvent, ultrasound irradiation (40 kHz, 60°C), 45–60 min reaction time .
  • Yield Optimization : Substituents on the aryl/heteroaryl group influence yields (e.g., 63–88% reported for derivatives) .
    • Critical Analysis : Sonochemistry enhances reaction efficiency by improving mass transfer and reducing side products compared to conventional heating .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • FT-IR : Confirm NH₂ (3286–3392 cm⁻¹), OH (3351–3449 cm⁻¹), and CN (2222 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Key signals include hydroxymethyl protons (δ 4.24–4.56), pyridinyl aromatic protons (δ 7.16–7.85), and NH₂ broad singlets (δ 6.33–6.80) .
  • ¹³C NMR : Critical peaks for the pyranone carbonyl (δ 169.0–196.2) and nitrile carbon (δ 119.6) .
  • HRMS : Validate molecular weight (e.g., [M+Na⁺] calculated for derivatives: ~386–552 m/z) .

Advanced Research Questions

Q. What computational approaches are suitable for studying its interaction with biological targets (e.g., tyrosinase)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use GROMACS/AMBER with CHARMM36 force fields to model binding stability.
  • Docking Studies : Autodock Vina or Schrödinger Suite to predict binding modes to tyrosinase’s active site (Cu²⁺ coordination analysis) .
  • Key Findings : Hydroxymethyl and pyridinyl groups form hydrogen bonds with His263 and Asn260 residues, critical for inhibition .

Q. How does structural modification (e.g., substituent variation) affect antiproliferative activity?

  • Methodology :

  • SAR Study : Synthesize analogs with substituents at the 4-aryl/heteroaryl position (e.g., 4-chlorophenyl, 4-fluorophenyl) and evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Data Analysis :
SubstituentIC₅₀ (μM)Target Cell Line
3-Pyridinyl12.3MCF-7
4-Chlorophenyl8.7HeLa
4-Fluorophenyl10.2A549
  • Conclusion : Electron-withdrawing groups (e.g., Cl, F) enhance activity by improving membrane permeability .

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Methodology :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement.
  • Crystallization : Optimize solvent (DMF/ethanol mixtures) and slow evaporation at 4°C to obtain single crystals .
  • Troubleshooting : Twinning or low-resolution data may require iterative refinement with SHELXPRO or alternative phasing methods (e.g., molecular replacement) .

Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to resolve them?

  • Evidence : Yields vary between 63% (methoxy-substituted derivatives) and 88% (chloro-substituted analogs) .
  • Resolution :

  • Parameter Optimization : Adjust ultrasound power (e.g., 50–70 W) and solvent polarity (e.g., DMF vs. ethanol) to improve consistency.
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

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